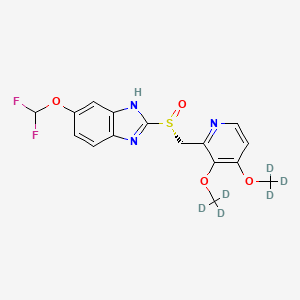

(R)-(+)-Pantoprazole-d6

CAS No.:

Cat. No.: VC16659816

Molecular Formula: C16H15F2N3O4S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15F2N3O4S |

|---|---|

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | 2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |

| Standard InChI Key | IQPSEEYGBUAQFF-FZCPNQNRSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |

| Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |

Introduction

Synthesis and Manufacturing

The synthesis of (R)-(+)-Pantoprazole-d6 follows established protocols for pantoprazole, with modifications to introduce deuterium. A typical pathway involves:

-

Deuterated Methylation:

-

Thioether Formation:

-

Sulfoxidation:

Critical challenges:

-

Isotopic Purity: Residual protiated species must be minimized to avoid interference in mass spectrometry .

-

Radical Byproducts: The difluoromethoxy group stabilizes C-6 radicals, leading to dimeric impurities (e.g., Related Compound E) at pH 5–8 .

Analytical Applications in Bioequivalence Studies

(R)-(+)-Pantoprazole-d6 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pantoprazole in biological matrices. A representative method from a bioequivalence study in healthy Thai volunteers illustrates its role :

Stability and Degradation Pathways

The stability of (R)-(+)-Pantoprazole-d6 is pH-dependent, mirroring the behavior of non-deuterated pantoprazole. Key degradation pathways include:

-

Radical Dimerization:

-

Oxidative Degradation:

Stabilization Strategies:

-

pH Control: Formulating (R)-(+)-Pantoprazole-d6 in enteric-coated tablets (pH > 5.5) minimizes dimerization .

-

Antioxidants: Adding ascorbic acid (0.1% w/w) quenches radicals during long-term storage .

Pharmacological Activity and Clinical Relevance

Although (R)-(+)-Pantoprazole-d6 is primarily an analytical tool, its pharmacological profile aligns with pantoprazole:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume